molecular formula C26H16O8 B8244126 5,5'-(Naphthalene-2,7-diyl)diisophthalic acid

5,5'-(Naphthalene-2,7-diyl)diisophthalic acid

Cat. No.: B8244126
M. Wt: 456.4 g/mol
InChI Key: OHXZIXBBRUEXSJ-UHFFFAOYSA-N
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Description

5,5’-(Naphthalene-2,7-diyl)diisophthalic acid is an organic compound that belongs to the class of aromatic dicarboxylic acids. It is characterized by the presence of two isophthalic acid groups attached to a naphthalene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Naphthalene-2,7-diyl)diisophthalic acid typically involves the reaction of naphthalene derivatives with isophthalic acid under specific conditions. One common method is the solvothermal synthesis, where the reactants are dissolved in a suitable solvent and heated in a sealed vessel at elevated temperatures. This method allows for the formation of the desired product with high purity and yield .

Industrial Production Methods

Industrial production of 5,5’-(Naphthalene-2,7-diyl)diisophthalic acid may involve large-scale solvothermal synthesis or other methods such as catalytic processes. These methods are optimized to ensure high efficiency and cost-effectiveness, making the compound accessible for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Naphthalene-2,7-diyl)diisophthalic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups attached to the aromatic rings .

Scientific Research Applications

5,5’-(Naphthalene-2,7-diyl)diisophthalic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 5,5’-(Naphthalene-2,7-diyl)diisophthalic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to the desired effects in different applications. The naphthalene core and isophthalic acid groups play a crucial role in the compound’s ability to form these complexes and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5,5’-(Naphthalene-2,7-diyl)diisophthalic acid include:

Uniqueness

What sets 5,5’-(Naphthalene-2,7-diyl)diisophthalic acid apart from these similar compounds is its unique naphthalene core, which provides distinct electronic and structural properties. These properties make it particularly suitable for the synthesis of certain types of metal-organic frameworks and other advanced materials .

Properties

IUPAC Name

5-[7-(3,5-dicarboxyphenyl)naphthalen-2-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16O8/c27-23(28)19-7-17(8-20(11-19)24(29)30)14-3-1-13-2-4-15(6-16(13)5-14)18-9-21(25(31)32)12-22(10-18)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXZIXBBRUEXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.0 g of tetraethyl 5,5′-(naphthalene-2,7-diyl)diisophthalate was dissolved in 60 mL of mixed solvent of THF and MeOH (v/v=1:1), 20 mL of 2N NaOH aqueous solution was added. The mixture was stirred at room temperature overnight. After the organic phase was removed, the aqueous phase was acidified with dilute hydrochloric acid to a white precipitate, which was filtered and washed with water several times. Yield: 1.46 g, 91%. 1H NMR (300 MHz, DMSO-d6): δ 7.95 (d, 2H), 8.11 (d, 2H), 8.53 (m, 8H).
Name
tetraethyl 5,5′-(naphthalene-2,7-diyl)diisophthalate
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-(Naphthalene-2,7-diyl)diisophthalic acid
Reactant of Route 2
5,5'-(Naphthalene-2,7-diyl)diisophthalic acid
Reactant of Route 3
5,5'-(Naphthalene-2,7-diyl)diisophthalic acid
Reactant of Route 4
5,5'-(Naphthalene-2,7-diyl)diisophthalic acid
Reactant of Route 5
5,5'-(Naphthalene-2,7-diyl)diisophthalic acid
Reactant of Route 6
5,5'-(Naphthalene-2,7-diyl)diisophthalic acid

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